molecular formula C10H10Cl2O B7848570 3',5'-Dichlorobutyrophenone

3',5'-Dichlorobutyrophenone

Cat. No.: B7848570
M. Wt: 217.09 g/mol
InChI Key: VLAKFBVRSDGJQZ-UHFFFAOYSA-N
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Description

3',5'-Dichlorobutyrophenone is a chlorinated aromatic ketone belonging to the butyrophenone family. Structurally, it consists of a phenyl ring substituted with chlorine atoms at the 3' and 5' positions, attached to a butanone group. Chlorinated butyrophenones are commonly employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAKFBVRSDGJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis begins with 3,5-dichlorobenzoyl chloride, which reacts with butane derivatives (e.g., isobutylene) under catalytic conditions. Aluminum chloride (AlCl₃) is typically employed as the Lewis acid, facilitating the formation of the acylium ion intermediate. The electrophilic substitution occurs at the para position relative to the chlorine substituents, yielding 3',5'-dichlorobutyrophenone.

Table 1: Optimization of Friedel-Crafts Acylation Parameters

ParameterOptimal ConditionYield (%)Catalyst Loading (mol%)
Temperature0–5°C7810
SolventDichloromethane8215
Reaction Time4 hours8512

Challenges and Mitigation Strategies

Side reactions, such as over-acylation or isomerization, are minimized by maintaining low temperatures (0–5°C) and controlled stoichiometry. Post-reaction quenching with ice-water followed by sodium bicarbonate neutralization ensures high purity.

Nucleophilic Aromatic Substitution Methods

Nucleophilic aromatic substitution (NAS) provides an alternative route, particularly for introducing chlorine atoms at specific positions on pre-formed butyrophenone derivatives.

Chlorination of Butyrophenone Precursors

3',5'-Dichlorobutyrophenone can be synthesized via chlorination of 3'-chlorobutyrophenone using sulfuryl chloride (SO₂Cl₂) in the presence of iron(III) chloride. The reaction proceeds via a radical mechanism, with precise control over chlorine addition to avoid polychlorination.

Table 2: Chlorination Efficiency Under Varied Conditions

Chlorinating AgentCatalystTemperature (°C)Yield (%)
SO₂Cl₂FeCl₃2567
Cl₂AlCl₃4072
NCSNone6058

Regioselectivity and Byproduct Management

Regioselectivity is enhanced by electron-withdrawing groups (e.g., nitro or carbonyl) para to the chlorination site. Byproducts such as 2',4'-dichloro isomers are separated via fractional distillation or column chromatography.

Solvent-Free Synthesis Techniques

Recent advancements emphasize solvent-free methodologies to reduce environmental impact and simplify purification.

Mechanochemical Approaches

Ball milling 3,5-dichlorobenzoic acid with butyric anhydride in the presence of zeolite catalysts achieves 70% conversion within 2 hours. This method eliminates solvent waste and reduces energy consumption compared to traditional reflux.

Table 3: Solvent-Free Reaction Performance Metrics

CatalystReaction Time (h)Yield (%)Purity (%)
Zeolite Y27095
Montmorillonite K1036592
None64585

Thermal Condensation

Heating equimolar mixtures of 3,5-dichlorobenzaldehyde and butyryl chloride at 150°C under vacuum produces the target compound via keto-enol tautomerization. This method achieves 81% yield but requires stringent temperature control to prevent decomposition.

Catalytic and Industrial Production Processes

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility, often employing continuous-flow reactors.

Continuous-Flow Friedel-Crafts Acylation

A tubular reactor system with immobilized AlCl₃ on silica gel enables continuous production at 120°C, achieving 88% yield with a throughput of 5 kg/h. Catalyst regeneration cycles extend operational longevity to 500 hours.

Catalytic Hydrogenation for Byproduct Reduction

Palladium-on-carbon (Pd/C) catalyzes the hydrogenolysis of polychlorinated byproducts, enhancing overall yield to 93%. Hydrogen pressure (10 bar) and mild temperatures (50°C) prevent over-reduction.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for 3',5'-Dichlorobutyrophenone Synthesis

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Friedel-Crafts8598HighModerate
NAS7295ModerateHigh
Solvent-Free7095LowLow
Continuous-Flow8897HighModerate

Cost-Benefit Considerations

Friedel-Crafts acylation offers the best balance of yield and scalability, while solvent-free methods align with green chemistry principles despite lower throughput. Industrial settings favor continuous-flow systems for their efficiency .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichlorobutyrophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

    Oxidation: 3’,5’-Dichlorobenzoic acid or 3’,5’-Dichlorobenzophenone.

    Reduction: 3’,5’-Dichlorobutanol or 3’,5’-Dichlorobutane.

    Substitution: Products depend on the nucleophile used, such as 3’,5’-Dichlorobutyronitrile.

Scientific Research Applications

Chemistry

In the field of chemistry, 3',5'-Dichlorobutyrophenone serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a crucial building block in organic synthesis.

Biology

The compound is utilized in biological studies for its enzyme inhibition properties. It has been shown to interact with specific molecular targets, blocking substrate access by binding to enzyme active sites. This characteristic is particularly valuable in pharmacological research where understanding enzyme kinetics is essential.

Medicine

Research is ongoing into the potential of 3',5'-Dichlorobutyrophenone as a precursor for pharmaceutical compounds. Its structural properties allow for modifications that could lead to new therapeutic agents targeting various diseases.

Industrial Applications

In industrial settings, 3',5'-Dichlorobutyrophenone is employed in the production of agrochemicals and specialty chemicals. Its reactivity makes it suitable for use in formulations requiring specific chemical characteristics.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that 3',5'-Dichlorobutyrophenone effectively inhibits specific enzymes involved in metabolic pathways. These studies highlight its potential as a lead compound for developing new therapeutics targeting metabolic disorders.
  • Pharmaceutical Development : In a recent investigation, analogs of 3',5'-Dichlorobutyrophenone were synthesized and evaluated for their pharmacological profiles, revealing promising activity against certain targets linked to neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3’,5’-Dichlorobutyrophenone involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s chlorine substituents enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Substituent Position Effects

  • Electron-Withdrawing Effects: Chlorine atoms at meta (3') and para (4') positions (e.g., 2,4-Dichlorobutyrophenone) enhance electrophilic substitution reactivity, making these compounds suitable for further functionalization in drug synthesis .
  • Fluorine Substitution : The trifluorinated analog (3',4',5'-trifluoro) combines electron-withdrawing and hydrophobic properties, which may improve bioavailability in medicinal chemistry applications .

Biological Activity

3',5'-Dichlorobutyrophenone, a chlorinated derivative of butyrophenone, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H10Cl2O
  • Molar Mass : 217.09 g/mol
  • Density : 1.23 g/cm³
  • Boiling Point : Approximately 141 °C at reduced pressure
  • Appearance : Light yellow to brown clear liquid

While specific mechanisms of action for 3',5'-Dichlorobutyrophenone are not extensively documented, analogous compounds have shown various biological effects. For instance, certain butyrophenones are known to act as dopamine receptor antagonists, which can influence neurotransmitter systems in the brain. This activity is relevant for conditions such as schizophrenia and other neuropsychiatric disorders .

Structure-Activity Relationships (SAR)

The biological activity of chlorinated butyrophenones often correlates with their substitution patterns on the aromatic ring. Variations in chlorination can lead to significant differences in pharmacological profiles:

Compound NameMolecular FormulaUnique Features
3',5'-DichlorobutyrophenoneC10H10Cl2OPotential neuropharmacological activity
2',4'-DichlorobutyrophenoneC10H10Cl2ODifferent chlorination pattern; less bioactive
BenzylideneacetophenoneC15H12OLarger structure; used in organic synthesis

The unique substitution pattern of 3',5'-Dichlorobutyrophenone may enhance its binding affinity to specific receptors compared to its analogs .

In Vitro Studies

Recent studies have employed machine learning techniques to predict the biological activity of various compounds, including 3',5'-Dichlorobutyrophenone. For instance, models have been developed to assess absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for understanding how this compound behaves in biological systems .

Case Studies

  • Neuropharmacological Effects : A study evaluated the effects of a series of butyrophenones on dopamine receptor activity. It was found that compounds with similar structures exhibited varying degrees of antagonist activity at D2 receptors, suggesting that 3',5'-Dichlorobutyrophenone could potentially modulate dopaminergic signaling pathways .
  • Antimicrobial Activity : Another investigation focused on the synthesis of chlorinated butyrophenones and their antimicrobial properties. Preliminary results indicated that some derivatives exhibited significant antibacterial and antiviral activities, hinting at the potential therapeutic applications of 3',5'-Dichlorobutyrophenone in treating infections .

Q & A

Q. What are the optimal synthetic routes for 3',5'-Dichlorobutyrophenone, and how do reaction conditions influence regioselectivity?

The synthesis of chloro-substituted butyrophenones typically involves halogenation of precursor ketones. For example, bromination of 2,2-dimethylbutyrophenone under controlled conditions yields regioselective halogenation at the phenyl ring . For 3',5'-dichloro derivatives, Friedel-Crafts acylation with dichlorinated benzoyl chlorides or selective chlorination of pre-formed butyrophenones using Lewis acid catalysts (e.g., AlCl₃) may be employed. Reaction temperature, solvent polarity, and stoichiometry of chlorinating agents (e.g., Cl₂, SOCl₂) critically affect substitution patterns. Comparative data for analogous compounds (e.g., 4'-chloro-3,3-dimethylbutyrophenone) suggest that steric hindrance and electronic effects from methyl groups influence halogen positioning .

Q. How can spectroscopic methods (NMR, IR, MS) distinguish 3',5'-Dichlorobutyrophenone from structural analogs?

  • ¹H NMR : Chlorine’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns. For example, in 3'-bromo-2,2-dimethylbutyrophenone, the aromatic protons adjacent to Br exhibit downfield shifts (~δ 7.5–8.0 ppm) .
  • IR : A strong carbonyl stretch near 1700 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ are diagnostic.
  • MS : Molecular ion peaks (e.g., [M]⁺ for 3'-bromo derivatives at m/z 255.15 ) and isotopic patterns (due to ³⁵Cl/³⁷Cl) confirm dichloro substitution.

Q. What are the baseline toxicological profiles of 3',5'-Dichlorobutyrophenone, and how are these assessed in vitro?

Acute toxicity assays for chlorinated aromatics often include Daphnia magna immobilization tests or algal growth inhibition. For example, 2,4,6-trichlorophenol exhibits LC₅₀ values in the ppm range . For 3',5'-dichloro derivatives, Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., MTT) in human cell lines are recommended. Data from structurally similar compounds (e.g., 3-chlorophenol) suggest moderate cytotoxicity, requiring strict exposure controls .

Advanced Research Questions

Q. How do electronic and steric effects of 3',5'-dichloro substitution influence binding affinity in enzyme inhibition studies?

Chlorine’s electronegativity enhances hydrogen bonding and hydrophobic interactions. Computational docking studies (e.g., AutoDock Vina) for analogs like 3,4,5-trifluorobenzophenone reveal that halogen positioning alters binding pocket occupancy . For 3',5'-dichlorobutyrophenone, molecular dynamics simulations paired with QSAR models can predict interactions with cytochrome P450 enzymes or kinases. Comparative data for 3'-chloro vs. 3'-bromo derivatives show that larger halogens increase steric hindrance, reducing affinity .

Q. What strategies resolve contradictions in reported biological activities of chloro-butyrophenones?

Discrepancies often arise from assay variability (e.g., solvent effects, cell line specificity). For example, 3'-chloro-2,2-dimethylbutyrophenone shows variable antimicrobial activity across studies due to differences in bacterial strain susceptibility . Meta-analyses using standardized protocols (e.g., CLSI guidelines) and cross-validation with orthogonal assays (e.g., isothermal titration calorimetry) are critical. Contradictions in toxicity data may require re-evaluation of impurity profiles (e.g., dichlorinated byproducts) .

Q. How can isotopic labeling (e.g., deuterium) aid in metabolic pathway tracing for 3',5'-Dichlorobutyrophenone?

Deuterated analogs (e.g., butyrophenone-d₅) enable tracking via LC-MS/MS. For example, deuterium labeling at the phenyl ring simplifies metabolite identification in hepatic microsomal assays . Stable isotope-assisted metabolomics can map phase I/II metabolism pathways, particularly for dechlorination or glutathione conjugation observed in chlorinated aromatics .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogenated Butyrophenones

CompoundHalogen PositionReaction Yield (%)Key ByproductsReference
3'-Bromo-2,2-dimethyl3'724'-bromo isomer (8%)
4'-Chloro-3,3-dimethyl4'85Dichlorinated (3%)
3',5'-Dichloro (predicted)3',5'~60–70*Trichloro derivatives

*Theoretical yield based on analogous reactions.

Q. Table 2. Spectroscopic Signatures of Key Functional Groups

TechniqueFunctional GroupCharacteristic SignalExample CompoundReference
¹³C NMRCarbonyl (C=O)δ 205–210 ppm3,4,5-Trifluorobenzophenone
IRC-Cl stretch750 cm⁻¹ (aromatic Cl)2,4,6-Trichlorophenol
HRMS[M+H]⁺m/z 217.0294 (C₁₀H₁₀Cl₂O⁺, theoretical)Predicted for 3',5'-dichloro-

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Dichlorobutyrophenone
Reactant of Route 2
3',5'-Dichlorobutyrophenone

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